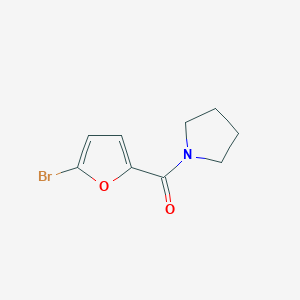

1-(5-Bromo-2-furoyl)pyrrolidine

Description

1-(5-Bromo-2-furoyl)pyrrolidine is a pyrrolidine derivative substituted with a 5-bromo-2-furoyl group. Pyrrolidine, a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability . The bromo-furoyl moiety likely influences electronic and steric characteristics, affecting reactivity, biological activity, and physicochemical stability.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXUGJXTWLFHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352584 | |

| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157642-10-9 | |

| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-furoyl)pyrrolidine typically involves the reaction of 5-bromo-2-furoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(5-Bromo-2-furoyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction Reactions: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-furoyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-furoyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furoyl and pyrrolidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Pyrrolidines

Examples :

- 1-(5-Bromo-2-fluorophenyl)pyrrolidine (CAS 1280786-82-4)

- 1-(2-Bromo-5-chlorophenyl)pyrrolidine (CAS 1257664-93-9)

Key Findings :

- Halogen placement (bromo, fluoro, chloro) on phenyl rings modulates electronic effects and lipophilicity. Bromine’s bulkiness may enhance binding to hydrophobic enzyme pockets compared to smaller halogens .

- Chlorine in 1-(2-Bromo-5-chlorophenyl)pyrrolidine increases toxicity risks, necessitating stringent safety protocols .

Heterocyclic-Substituted Pyrrolidines

Examples :

- 1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN)

- 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine

Key Findings :

Nitro- and Morpholino-Substituted Pyrrolidines

Examples :

Key Findings :

- Nitro groups (e.g., in 1-(5-Bromo-2-nitrophenyl)pyrrolidine) are electron-withdrawing, enhancing stability but requiring careful handling due to explosive risks .

- Morpholino substituents improve stereochemical control in catalytic reactions, as seen in asymmetric Michael additions .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(5-Bromo-2-furoyl)pyrrolidine is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol, this compound features a furoyl group that may contribute to its biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside its mechanisms of action.

This compound is synthesized through the reaction of 5-bromo-2-furoic acid with pyrrolidine, typically utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The compound is characterized by various chemical reactions, including substitution, oxidation, and reduction, which can modify its biological activity.

The exact mechanism of action for this compound remains partially understood. It is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may enhance its ability to penetrate bacterial membranes or inhibit critical metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including human fibrosarcoma (HT-1080) and breast cancer cells (MCF-7). The compound induced apoptosis in these cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest and apoptosis |

Case Studies

- Antiparasitic Activity : A study reported that derivatives similar to this compound showed antiparasitic activity against Trypanosoma brucei, with effective concentrations as low as 2 nM . This suggests that modifications to the furoyl group could enhance efficacy against parasitic infections.

- Cytotoxicity in Liver Microsomes : Another investigation into the metabolic stability of related compounds revealed that while they exhibited promising anticancer activity, they also suffered from rapid metabolism in liver microsomes, affecting their bioavailability . This highlights the importance of structural modifications to improve pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.